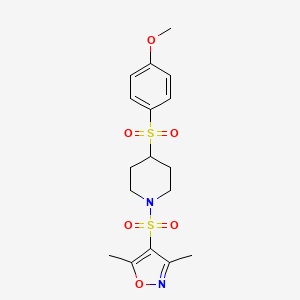

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

This compound is a bis-sulfone derivative featuring a piperidine core substituted with a 4-methoxyphenylsulfonyl group and a 3,5-dimethylisoxazole sulfonyl moiety. The 3,5-dimethylisoxazole group is a common pharmacophore in medicinal chemistry, often associated with improved solubility and bioavailability .

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6S2/c1-12-17(13(2)25-18-12)27(22,23)19-10-8-16(9-11-19)26(20,21)15-6-4-14(24-3)5-7-15/h4-7,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZKZIVWNLGDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the piperidine intermediate.

Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Key Observations :

- The target compound uniquely combines a piperidine bis-sulfone with a 3,5-dimethylisoxazole group, distinguishing it from Sch225336 (bis-sulfone with methanesulfonamide) and Compound 15 (pyrimidine-isoxazole hybrid).

- Sch225336 shares the bis-sulfone motif but lacks the isoxazole and piperidine groups, instead incorporating methanesulfonamide for CB2 receptor binding .

- Compound 15 replaces the sulfonyl-piperidine with a pyrimidine ring, demonstrating how heterocyclic cores influence target specificity (e.g., kinase vs. GPCR inhibition) .

- Msp highlights the role of monosulfones in modifying solubility, contrasting with the target compound’s dual sulfonyl groups, which may enhance rigidity and binding affinity .

Biological Activity

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that integrates a piperidine ring, a methoxyphenyl group, and an isoxazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition, antibacterial action, and therapeutic applications. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonyl-3,5-dimethylisoxazole. Its molecular formula is with a molecular weight of approximately 414.49 g/mol. The structural complexity is indicative of its potential interactions with biological targets.

The biological activity of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is primarily mediated through its interaction with specific enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in numerous physiological processes.

Enzyme Inhibition

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant enzyme inhibitory properties. For instance:

- Acetylcholinesterase Inhibition : Compounds similar to 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole have shown strong inhibitory activity against AChE, which is vital for neurotransmission regulation.

- Urease Inhibition : The compound has also demonstrated potent urease inhibitory effects, with IC50 values comparable to established urease inhibitors. This action may have implications in treating conditions like urinary tract infections.

Antibacterial Activity

The antibacterial properties of related sulfonamide derivatives have been documented extensively. For example:

| Compound | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| 7l | Salmonella typhi | Strong | 2.14±0.003 |

| 7m | Bacillus subtilis | Moderate | 0.63±0.001 |

| 7n | E. coli | Weak | >10 |

These findings suggest that the structural components of 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole may contribute to its efficacy against various bacterial strains.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 3,5-dimethylisoxazole highlighted the urgent need for new biologically active compounds. The synthesis involved sulfochlorination processes that enhanced the electron density on the isoxazole ring, increasing its reactivity towards biological targets .

Pharmacological Studies

In pharmacological evaluations, compounds derived from similar structures were tested for their efficacy in inhibiting AChE and urease:

- In Vitro Studies : Various derivatives were screened for their ability to inhibit enzyme activity in vitro, demonstrating significant potential for drug development.

- In Vivo Studies : Further research is required to validate these findings in vivo to assess the therapeutic viability of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.